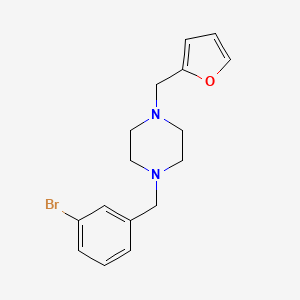![molecular formula C14H20N6O3 B5682950 1,3-dimethyl-7-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5682950.png)
1,3-dimethyl-7-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1,3-dimethyl-7-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione involves several steps, starting from basic purine structures and incorporating various functional groups. For example, the synthesis of related 8-alkylamino derivatives has been explored, indicating a multi-step process involving the substitution of functional groups to achieve the desired compound (Chłoń-Rzepa et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by a purine core with various substituents that influence their chemical behavior and interactions. For instance, the structure of 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline, a related compound, showcases typical geometry with planar fused rings of the purine system and specific conformations of the substituent groups (Karczmarzyk et al., 1995).
Chemical Reactions and Properties
The reactivity of these compounds is influenced by the presence and position of functional groups. For example, the interaction of 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione with alkylamides in liquid ammonia highlights the regioselective amination of condensed pyrimidines (Gulevskaya et al., 1994). This type of reaction showcases the chemical properties and potential for modification of these compounds.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are directly influenced by their molecular structure. For example, the crystalline forms and polymorphs of related compounds have been studied, revealing different hydrogen-bonding networks and associations in the solid state (Weatherhead-Kloster et al., 2005).
properties
IUPAC Name |
1,3-dimethyl-7-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O3/c1-16-4-6-19(7-5-16)10(21)8-20-9-15-12-11(20)13(22)18(3)14(23)17(12)2/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMGGFUVHZIJPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-7-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5682877.png)

![1-(4-fluorophenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5682888.png)

![4-{[(1R*,5R*)-3-(pyrazin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5682921.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5682938.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5682944.png)
![1-(cyclopropylcarbonyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5682951.png)

![N,N-dimethyl-1-(2-methylphenyl)-2-oxo-2-[4-(4-pyridinyl)-1-piperazinyl]ethanamine](/img/structure/B5682963.png)
![2-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}quinoxaline](/img/structure/B5682968.png)
![3-(2-furyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B5682976.png)